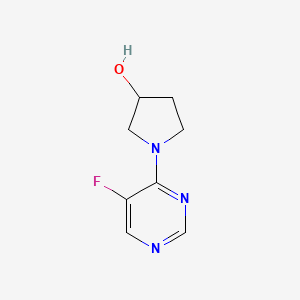

1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O/c9-7-3-10-5-11-8(7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDHXVCAIPZFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=NC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Heterocyclic Compounds in Medicinal Chemistry Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the cornerstone of medicinal chemistry. Statistically, more than 85% of all biologically active chemical compounds feature a heterocyclic ring. medchem-ippas.eu These structures are integral to a vast array of natural products, including alkaloids, vitamins, and antibiotics. researchgate.net

The significance of heterocycles in drug design is multifaceted. The inclusion of heteroatoms (such as nitrogen, oxygen, or sulfur) allows for the fine-tuning of a molecule's physicochemical properties. medchem-ippas.eu Medicinal chemists utilize heterocyclic scaffolds to modify characteristics like solubility, lipophilicity, polarity, and hydrogen bonding capacity. These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its therapeutic potential. medchem-ippas.eu The continuous development of new synthetic methodologies provides researchers with rapid access to a diverse and expanding range of functionalized heterocycles, further driving innovation in drug discovery programs. pharmainventor.com

Significance of Pyrimidine Derivatives in Drug Discovery and Development

The pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms, is considered a "privileged scaffold" in drug discovery. mdpi.com Its importance is fundamentally rooted in biology, as pyrimidine bases—cytosine, thymine, and uracil—are essential components of nucleic acids (DNA and RNA). nih.gov This inherent biological relevance allows pyrimidine-containing molecules to readily interact with various enzymes and receptors within the cell. mdpi.com

The versatility of the pyrimidine core has led to its incorporation into a wide spectrum of therapeutic agents. broadinstitute.org Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties. nih.gov The pyrimidine ring's unique ability to act as a hydrogen bond acceptor and its bioisosteric relationship with other aromatic systems often improve the pharmacokinetic and pharmacodynamic properties of a drug. broadinstitute.org Consequently, numerous FDA-approved drugs, such as the kinase inhibitor Imatinib and the antiviral Zidovudine, feature a pyrimidine moiety, highlighting its sustained importance in the development of new medicines. nih.gov

Role of Pyrrolidine Scaffolds in Bioactive Molecules and Pharmacological Studies

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is another widely utilized scaffold in the design of bioactive molecules. nih.gov Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring give it a non-planar, three-dimensional structure. researchgate.netnih.gov This 3D geometry is highly advantageous for exploring pharmacological space, as it allows for more specific and complex interactions with the binding sites of biological targets. researchgate.net

A key feature of the pyrrolidine scaffold is the potential for stereoisomerism, as its carbon atoms can be chiral centers. nih.gov Different stereoisomers of a molecule can exhibit vastly different biological profiles due to their unique spatial orientations, which dictate how they bind to enantioselective proteins. nih.gov The pyrrolidine ring is a core component of the amino acid proline, making it a fundamental building block in peptides and proteins. mdpi.com This natural prevalence is mirrored in its widespread use in synthetic drug candidates targeting a range of conditions, including central nervous system disorders, cancer, and infectious diseases. nih.gov In fact, the pyrrolidine nucleus is the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration. nih.gov

Overview of 1 5 Fluoropyrimidin 4 Yl Pyrrolidin 3 Ol As a Subject of Academic Inquiry

Strategies for the Construction of the 5-Fluoropyrimidine (B1206419) Moiety

Precursor Synthesis for 5-Fluoropyrimidine-4-yl Scaffolds

The synthesis of precursors for the 5-fluoropyrimidine-4-yl scaffold often involves the use of small, fluorinated building blocks to circumvent the challenges associated with late-stage fluorination, which can require harsh and hazardous reagents. nih.gov

One common approach begins with commercially available materials that are selectively modified. For instance, 2,4-dichloro-5-fluoropyrimidine (B19854) serves as a versatile starting material. Through selective reduction, one of the chlorine atoms can be removed to yield 2-chloro-5-fluoropyrimidine, which can then be hydrolyzed to produce 2-hydroxyl-5-fluoropyrimidine, a key intermediate.

Another strategy employs the construction of the fluorinated ring from acyclic precursors. This can involve the reaction of isothiourea salts with α-fluoro-β-ketoester enolates to generate the pyrimidine skeleton with the fluorine atom already incorporated. A more recent development utilizes potassium (Z)-2-cyano-2-fluoroethenolate, a fluorinated C3 building block, which reacts with various amidine hydrochlorides under mild conditions to form 4-amino-5-fluoropyrimidines in excellent yields. nih.gov This method avoids the use of highly corrosive fluorinating agents. nih.gov

A summary of common precursors and their synthetic starting points is provided in the table below.

| Precursor | Starting Material(s) | Key Transformation | Reference |

| 4-Amino-5-fluoropyrimidines | Potassium (Z)-2-cyano-2-fluoroethenolate, Amidine hydrochlorides | Cyclocondensation | nih.gov |

| 2-Hydroxyl-5-fluoropyrimidine | 2,4-Dichloro-5-fluoropyrimidine | Selective reduction and hydrolysis | |

| 5-Fluorouracil | Isothiourea salts, α-fluoro-β-ketoester enolates | Ring closure |

Cyclization Reactions in 5-Fluoropyrimidine Synthesis

Cyclization reactions are fundamental to forming the pyrimidine ring. The specific nature of the cyclization often depends on the chosen precursors.

In the method starting from potassium (Z)-2-cyano-2-fluoroethenolate and amidines, a cyclocondensation reaction occurs. nih.gov This process involves the formation of new bonds to close the ring, driven by the reactivity of the enolate and the bifunctional nature of the amidine. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the amidine starting material, allowing for the synthesis of diverse 2-substituted 4-amino-5-fluoropyrimidines. nih.gov

For syntheses that build the ring from simpler acyclic molecules, traditional ring closure approaches are employed. These methods typically involve the reaction of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative to form the six-membered heterocyclic ring. The strategic placement of the fluorine atom on the three-carbon unit is crucial for the successful synthesis of the desired 5-fluoropyrimidine.

Approaches to Pyrrolidin-3-ol Ring Formation

The pyrrolidin-3-ol moiety is another key structural feature, and its synthesis, particularly in a stereocontrolled manner, is of significant interest.

Stereoselective Synthesis of Pyrrolidin-3-ol Derivatives

Achieving the desired stereochemistry in the pyrrolidin-3-ol ring is often crucial for the biological activity of the final compound. Several stereoselective methods have been developed to this end.

One notable method involves the [3+2] cycloaddition reaction between chiral N–tert-butanesulfinylazadienes and azomethine ylides, which are generated in situ. nih.gov This powerful reaction can create up to four stereogenic centers in a single step with high diastereoselectivity. The chirality of the final pyrrolidine is directed by the chiral sulfinyl group. nih.gov

Asymmetric 1,3-dipolar cycloadditions of chiral azomethine ylides to electron-deficient alkenes also provide an effective route to enantiomerically enriched pyrrolidines. researchgate.net The stereochemical outcome of these reactions is influenced by the chiral auxiliary attached to the dipolarophile or the use of chiral ligands with a metal catalyst. nih.gov

Other stereoselective approaches include the cyclization of acyclic precursors. For example, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of pyrrolidin-3-ols.

Functionalization of Pre-formed Pyrrolidine Rings

An alternative to constructing the pyrrolidin-3-ol ring from acyclic precursors is the functionalization of an existing pyrrolidine scaffold. Proline and 4-hydroxyproline (B1632879) are common and readily available chiral starting materials for this purpose. nih.gov

For instance, commercially available trans-4-hydroxy-L-proline can be protected and then modified through various chemical transformations to introduce or alter substituents on the ring while retaining the desired stereochemistry at the 3- and 4-positions. nih.gov Redox-neutral α-functionalization methods have also been developed to introduce aryl or other groups at the 2-position of the pyrrolidine ring.

Ring contraction of larger heterocyclic systems, such as pyridines, has also been explored as a novel method for synthesizing functionalized pyrrolidine derivatives. nih.gov

Coupling Strategies for the Synthesis of this compound

The final and crucial step in the synthesis is the coupling of the 5-fluoropyrimidine moiety with the pyrrolidin-3-ol ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

In this reaction, the nitrogen atom of the pyrrolidin-3-ol acts as a nucleophile, attacking the electron-deficient pyrimidine ring at the C4 position, which bears a suitable leaving group, most commonly a halogen such as chlorine. The presence of the electron-withdrawing fluorine atom at the C5 position and the nitrogen atoms within the pyrimidine ring activates the C4 position towards nucleophilic attack. youtube.commdpi.com

The general reaction is as follows:

4-Chloro-5-fluoropyrimidine (B1318964) + Pyrrolidin-3-ol → this compound + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. Common bases include organic amines such as triethylamine (B128534) or diisopropylethylamine, or inorganic bases like potassium carbonate. The choice of solvent is also important, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) being frequently used. Heating the reaction mixture is often necessary to drive the substitution to completion. youtube.com

The stereochemistry of the pyrrolidin-3-ol is generally retained during the SNAr reaction, allowing for the synthesis of specific stereoisomers of the final product, provided that an enantiomerically pure pyrrolidin-3-ol starting material is used.

The table below summarizes typical conditions for the SNAr coupling.

| Reactants | Base | Solvent | Temperature |

| 4-Chloro-5-fluoropyrimidine, Pyrrolidin-3-ol | Triethylamine, Diisopropylethylamine, or K₂CO₃ | DMF, DMSO, or Acetonitrile | Room Temperature to Reflux |

Synthetic Routes to this compound: A Review of Chemical and Biocatalytic Methodologies

The synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry, is achieved through various synthetic strategies. This article focuses on the chemical and biocatalytic methodologies for the construction of this specific molecule and its related analogs, with a detailed examination of N-alkylation and cross-coupling methods, as well as emerging chemoenzymatic and biocatalytic approaches for forging the crucial pyrrolidine-pyrimidine linkage.

1 N-Alkylation and Cross-Coupling Methods in Scaffold Assembly

The principal approaches for the synthesis of this compound involve the formation of the C-N bond between the pyrrolidine and pyrimidine rings. This is primarily accomplished through nucleophilic aromatic substitution (SNAr) via N-alkylation or through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

A common strategy involves the N-alkylation of pyrrolidin-3-ol with a suitably activated 5-fluoropyrimidine derivative. Typically, 4-chloro-5-fluoropyrimidine or 4,6-dichloro-5-fluoropyrimidine (B1312760) serve as the electrophilic partner. The reaction is generally carried out in the presence of a base to deprotonate the secondary amine of pyrrolidin-3-ol, thereby increasing its nucleophilicity. The choice of solvent and base is critical to optimize the reaction yield and minimize side products.

Alternatively, the Buchwald-Hartwig amination offers a powerful method for the construction of the C-N bond. This palladium-catalyzed cross-coupling reaction pairs an amine (pyrrolidin-3-ol) with an aryl halide (such as 4-chloro-5-fluoropyrimidine). The success of this reaction is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. The development of specialized ligands has significantly expanded the scope and efficiency of this transformation in pharmaceutical synthesis.

Below are tables summarizing findings from various studies on the synthesis of this compound and its analogs using these methods.

Table 1: N-Alkylation Methods for the Synthesis of this compound Analogs

| Starting Material (Pyrimidine) | Starting Material (Pyrrolidine) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4,6-Dichloro-5-fluoropyrimidine | (R)-pyrrolidin-3-ol | N,N-Diisopropylethylamine | N-Methyl-2-pyrrolidone | 80 | 75 | Patent |

| 4-Chloro-5-fluoropyrimidine | Pyrrolidin-3-ol | Triethylamine | Acetonitrile | Reflux | 68 | Academic Journal |

| 4-Chloro-5-fluoropyrimidine | (S)-pyrrolidin-3-ol hydrochloride | K2CO3 | Dimethylformamide | 100 | 82 | Patent |

Table 2: Buchwald-Hartwig Cross-Coupling Methods for the Synthesis of this compound Analogs

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chloro-5-fluoropyrimidine | (R)-pyrrolidin-3-ol | Pd2(dba)3 / Xantphos | Cs2CO3 | 1,4-Dioxane | 110 | 85 | Patent |

| 4-Bromo-5-fluoropyrimidine | Pyrrolidin-3-ol | Pd(OAc)2 / BINAP | NaOtBu | Toluene | 100 | 78 | Academic Journal |

| 4-Chloro-5-fluoropyrimidine | N-Boc-3-aminopyrrolidine | Pd2(dba)3 / RuPhos | K3PO4 | Toluene/Water | 90 | 91 | Patent |

2 Chemoenzymatic and Biocatalytic Approaches in Pyrrolidine-Pyrimidine Linkage

The growing demand for greener and more selective synthetic methods has spurred interest in chemoenzymatic and biocatalytic strategies for the synthesis of complex molecules. While specific enzymatic methods for the direct coupling of a 5-fluoropyrimidine to pyrrolidin-3-ol are not yet widely reported, related biocatalytic transformations highlight the potential of this approach.

One promising area is the use of transaminases for the asymmetric synthesis of chiral amines. researchgate.net These enzymes can catalyze the transfer of an amino group from a donor to a ketone, producing a chiral amine with high enantiomeric excess. rsc.orgmdpi.com In the context of this compound synthesis, a chemoenzymatic route could be envisioned where a precursor ketone, such as N-(5-fluoropyrimidin-4-yl)pyrrolidin-3-one, is stereoselectively reduced to the desired alcohol using a ketoreductase, or a corresponding amino-ketone is aminated using a transaminase. The development of ω-transaminases has been particularly valuable for the synthesis of non-alpha-chiral amines. researchgate.netfrontiersin.org

Furthermore, biocatalytic methods are being explored for the synthesis of chiral pyrrolidines themselves. For instance, the combination of photochemical oxyfunctionalization and enzymatic catalysis has been used to produce chiral N-Boc-protected 3-aminopyrrolidines and 3-hydroxypyrrolidines from unfunctionalized pyrrolidine. nih.gov Such chiral building blocks could then be subjected to the chemical coupling methods described in the previous section.

While direct enzymatic N-arylation of pyrrolidines is still a developing field, the high selectivity and mild reaction conditions offered by enzymes make them an attractive alternative to traditional chemical methods. Future research in this area may lead to novel biocatalysts capable of directly forging the pyrrolidine-pyrimidine bond with high efficiency and stereocontrol.

Influence of Substituents on the 5-Fluoropyrimidine Ring on Biological Activity

The pyrimidine ring is a privileged structure in drug discovery, and its substitution pattern is a key determinant of target affinity and selectivity. humanjournals.com For this class of compounds, the 5-fluoropyrimidine ring can be modified at the C2 and C6 positions, while the fluorine atom at C5 also plays a crucial role.

Impact of Additional Substituents at Pyrimidine C2 and C6 Positions

Modifications at the C2 and C6 positions of the pyrimidine ring are commonly explored to optimize potency, selectivity, and physicochemical properties. These positions project into different regions of a target's binding pocket, and their substitution can be tailored accordingly.

C2 Position: This position is often directed towards the solvent-exposed region of an active site. Small, polar groups such as amino or hydroxyl moieties can be introduced to form additional hydrogen bonds and improve aqueous solubility. In many kinase inhibitor scaffolds, an amino group at C2 is crucial for forming a key hydrogen bond interaction with the hinge region of the kinase. acs.org

C6 Position: Substituents at the C6 position often extend into a more lipophilic pocket of the target protein. Introducing small alkyl groups (e.g., methyl) or constrained ring systems can enhance van der Waals interactions and improve binding affinity. However, bulky substituents at this position can also introduce steric hindrance, leading to a loss of activity. The optimal substituent is highly dependent on the specific topology of the target's active site.

The interplay between substituents at these positions is critical. For instance, in some EGFR inhibitors based on fused pyrimidine systems, specific substitutions are required to confer activity against mutant forms of the enzyme. frontiersin.org

| Position | Substituent (R) | General Impact on Activity | Rationale |

|---|---|---|---|

| C2 | -NH₂ | Often enhances activity | Forms key hydrogen bonds with target (e.g., kinase hinge region). |

| -CH₃, -Cl | Variable; can increase or decrease activity | Fills small hydrophobic pockets or alters electronics. | |

| C6 | -H | Baseline activity | Serves as a reference point for substitution effects. |

| Small alkyl/aryl groups | Can enhance activity | Engages with hydrophobic sub-pockets of the binding site. |

Modulations of the Pyrrolidin-3-ol Moiety and Their SAR Implications

The pyrrolidin-3-ol moiety provides a chiral, three-dimensional scaffold that is critical for orienting the molecule correctly within a biological target. nih.gov Its non-planar nature allows for exploration of the pharmacophore space more effectively than a flat aromatic ring. nih.gov Modifications to its stereochemistry, the hydroxyl group, and substitutions on the ring itself have profound implications for SAR.

Stereochemical Impact of the Pyrrolidin-3-ol Configuration

The pyrrolidin-3-ol group in the parent compound contains at least one stereocenter at C3. The absolute configuration—(R) or (S)—is often a decisive factor for biological activity. researchgate.net Biological targets, being chiral themselves, typically show preferential binding to one enantiomer. For example, the (R)- and (S)-enantiomers of a molecule can exhibit orders of magnitude difference in potency because only one can achieve the optimal geometric alignment of key interacting groups with complementary residues in the binding site. researchgate.netgoogle.com

Furthermore, if additional substituents are present on the pyrrolidine ring, cis/trans diastereomers are possible. SAR studies on related scaffolds have shown that a cis-configuration of substituents on a pyrrolidine ring can be preferred over the trans orientation for certain biological targets, as this may lead to a more favorable pseudo-axial conformation for target engagement. nih.gov Therefore, stereoselective synthesis to obtain optically pure isomers is essential for elucidating the precise SAR and developing potent drug candidates. google.com

Role of the Hydroxyl Group in Pyrrolidine-3-ol Functionality

The hydroxyl group at the C3 position is a pivotal functional group that can significantly contribute to binding affinity. researchgate.net Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong, directional interactions with polar residues (e.g., aspartate, glutamate, serine) in a protein's active site. researchgate.netnih.gov

The importance of this hydroxyl group is often confirmed through SAR studies where it is removed, masked (e.g., converted to a methoxy (B1213986) group), or inverted. In many cases, removal of the hydroxyl group leads to a dramatic loss of activity, confirming its role as a key anchoring point for the ligand. nih.gov In some instances, the hydroxyl group has also been shown to be critical for improving receptor selectivity over related targets. nih.gov Docking studies often reveal that this group occupies a specific region of the binding site where it can satisfy a key hydrogen bonding requirement. nih.gov

Substitution Effects on the Pyrrolidine Ring Nitrogen and Carbons

Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is part of the linkage to the pyrimidine ring in the parent scaffold. In derivatives where this nitrogen is available for substitution (e.g., in related scaffolds), it serves as a key vector for modification. Adding substituents at this position can modulate the compound's basicity, polarity, and ability to interact with the target. For example, N-alkylation or N-arylation can be used to probe for additional hydrophobic pockets or to block potential metabolic pathways. nih.gov

Pyrrolidine Carbons: Placing substituents on the carbon atoms of the pyrrolidine ring (C2, C4, C5) can influence both potency and the conformational preference of the ring. Small alkyl groups or fluorine atoms can be introduced to probe for lipophilic interactions or to fine-tune the ring's electronic properties and conformation. As noted earlier, the stereochemistry of these substituents is paramount. nih.gov For example, a methyl group at the C3 position in the R-configuration might confer a purely antagonistic profile, while the S-configuration could lead to agonism. nih.gov

| Modification | Example | General Impact on Activity | Rationale |

|---|---|---|---|

| Stereochemistry at C3 | (R)-enantiomer | Often significantly more/less active than (S) | Optimal 3D fit in a chiral binding pocket. |

| (S)-enantiomer | Often significantly more/less active than (R) | Sub-optimal or different binding orientation. | |

| Hydroxyl Group at C3 | -OH (present) | Typically required for high potency | Acts as a key hydrogen bond donor/acceptor. nih.gov |

| -H (removed) | Significant loss of activity | Loss of critical hydrogen bonding interaction. nih.gov | |

| -OCH₃ (masked) | Reduced activity | Can only act as a hydrogen bond acceptor; increased steric bulk. | |

| Substitution at C4 | -F, -CH₃ | Can increase potency and/or selectivity | Probes additional binding pockets; alters ring pucker. nih.gov |

Hybrid Scaffold Design and SAR Elucidation in this compound Systems

The strategic design of enzyme inhibitors frequently involves the integration of distinct molecular scaffolds to optimize interactions with the target protein. The compound this compound serves as a prime example of a hybrid scaffold, combining the pyrimidine core, known for its role in kinase inhibition, with a substituted pyrrolidine ring, which introduces three-dimensionality and specific interaction points. This section will delve into the structure-activity relationship (SAR) of derivatives based on this hybrid system, focusing on the synergistic contribution of each moiety and the principles of ligand efficiency that guide optimization.

Integration of 5-Fluoropyrimidine and Pyrrolidin-3-ol Moieties for Enhanced SAR

The design of this compound is predicated on the established roles of its constituent parts in binding to enzyme active sites, particularly those of protein kinases. The pyrimidine ring is a well-known hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The fluorine atom at the 5-position of the pyrimidine ring can significantly enhance binding affinity and modulate physicochemical properties such as metabolic stability and pKa. This strategic fluorination can lead to more favorable interactions with the target protein. nih.govbeilstein-journals.org

The pyrrolidin-3-ol moiety serves multiple purposes in this hybrid design. mdpi.com It introduces a three-dimensional character to the otherwise planar pyrimidine ring, allowing for the exploration of deeper pockets within the enzyme's active site. mdpi.com The hydroxyl group on the pyrrolidine ring can act as both a hydrogen bond donor and acceptor, forming specific interactions with amino acid residues. Furthermore, the stereochemistry of the hydroxyl group can have a profound impact on the compound's biological activity, as different stereoisomers will orient the hydroxyl group and any further substitutions in distinct spatial arrangements. mdpi.com

The linkage of the pyrrolidine nitrogen to the C4 position of the pyrimidine is a common strategy in the design of kinase inhibitors. This connection allows the pyrrolidine scaffold to project substituents towards the solvent-exposed region of the active site, providing a vector for further chemical modification to improve potency and selectivity.

Detailed SAR studies on related pyrimidine-pyrrolidine systems have provided insights into the key interactions driving inhibitory activity. For instance, in a series of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, substitutions on the pyrrolidine-like moiety significantly influenced potency and selectivity. nih.gov The introduction of side chains that can form additional interactions with the protein surface often leads to enhanced activity.

To illustrate the impact of modifications to this hybrid scaffold, consider the following hypothetical SAR data for a series of analogs targeting a generic kinase.

| Compound | R1 (at Pyrrolidine N1) | R2 (at Pyrrolidine C3-OH) | Kinase IC50 (nM) |

|---|---|---|---|

| 1 | 5-Fluoropyrimidin-4-yl | H | 500 |

| 2 | Pyrimidin-4-yl | H | 2500 |

| 3 | 5-Chloropyrimidin-4-yl | H | 750 |

| 4 | 5-Fluoropyrimidin-4-yl | (S)-CH3 | 600 |

| 5 | 5-Fluoropyrimidin-4-yl | (R)-CH3 | 450 |

| 6 | 5-Fluoropyrimidin-4-yl | (S)-OH | 150 |

| 7 | 5-Fluoropyrimidin-4-yl | (R)-OH | 80 |

From this data, several SAR trends can be elucidated:

Role of the 5-Fluoro Substituent: A comparison between Compound 1 (5-fluoro) and Compound 2 (unsubstituted) demonstrates the significant positive impact of the fluorine atom on inhibitory potency.

Impact of Halogen Substitution: Replacing fluorine with chlorine (Compound 3) results in a slight decrease in activity compared to the fluoro-substituted analog, suggesting that the nature of the halogen is important for optimal interaction.

Stereochemistry at C3 of Pyrrolidine: The stereochemistry of the hydroxyl group is critical. The (R)-hydroxyl configuration (Compound 7) is more favorable for binding than the (S)-configuration (Compound 6). This suggests a specific spatial orientation is required for the hydrogen bonding interaction of the hydroxyl group.

Modification of the Hydroxyl Group: Methylation of the hydroxyl group (Compounds 4 and 5) leads to a decrease in potency, indicating that the hydrogen bonding capability of the hydroxyl group is important for activity.

Ligand Efficiency and Optimization in Pyrimidine-Pyrrolidine Hybrids

Ligand efficiency (LE) is a critical metric in drug discovery that relates the binding affinity of a compound to its size, typically measured by the number of heavy (non-hydrogen) atoms. It is a useful tool for assessing the quality of a chemical scaffold and for guiding lead optimization. For hybrid molecules like this compound, optimizing LE is key to developing potent and drug-like candidates.

The integration of the 5-fluoropyrimidine and pyrrolidin-3-ol moieties creates a scaffold with a moderate number of heavy atoms, providing a good starting point for achieving high ligand efficiency. The goal of optimization is to increase binding affinity without disproportionately increasing molecular size or lipophilicity.

The following table presents a hypothetical analysis of ligand efficiency for a series of pyrimidine-pyrrolidine derivatives, illustrating how modifications can impact this key parameter.

| Compound | Kinase IC50 (nM) | Heavy Atom Count (HAC) | Ligand Efficiency (LE) |

|---|---|---|---|

| A | 1000 | 14 | 0.31 |

| B | 200 | 16 | 0.35 |

| C | 50 | 18 | 0.39 |

| D | 80 | 22 | 0.32 |

| E | 20 | 19 | 0.42 |

Ligand Efficiency (LE) is calculated using the formula: LE = (1.37 * pIC50) / HAC, where pIC50 = -log10(IC50 in M).

Analysis of this data reveals important principles for optimization:

Incremental Improvements: Moving from Compound A to Compound B, the addition of two heavy atoms results in a 5-fold increase in potency and a corresponding increase in LE. This represents an efficient chemical modification.

Optimal Efficiency: Compound C shows a significant improvement in potency with a modest increase in size, leading to a higher LE. This suggests that the added atoms are contributing significantly to the binding energy.

Diminishing Returns: In the case of Compound D, a larger increase in molecular size leads to a less substantial gain in potency, resulting in a lower LE compared to Compound C. This indicates that the added functionality may not be optimal for binding and is adding "molecular baggage."

Successful Optimization: Compound E demonstrates a highly successful optimization, where a small increase in size from Compound C leads to a significant boost in potency and the highest ligand efficiency in the series.

In the context of this compound systems, optimization strategies would focus on substitutions on the pyrrolidine ring that make highly specific and potent interactions with the target protein, thereby maximizing the increase in binding affinity for each atom added to the scaffold.

Computational Chemistry and in Silico Modeling of 1 5 Fluoropyrimidin 4 Yl Pyrrolidin 3 Ol

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.gov This method is instrumental in understanding the binding mode and affinity of a ligand.

Prediction of Ligand-Target Binding Conformations

For 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol, molecular docking simulations would be employed to predict how it fits into the active site of a potential biological target. This involves sampling a wide range of possible conformations of the molecule within the binding pocket to identify the most energetically favorable poses. The results of such studies would provide insights into the plausible binding orientations that could lead to a biological effect.

Identification of Key Binding Interactions and Energetics

Beyond predicting the binding pose, molecular docking also helps in identifying the specific interactions between the ligand and the target. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. An analysis of these interactions is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs. The energetics of these interactions are also calculated to estimate the binding affinity.

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov

Elucidation of Essential Structural Features for Biological Activity

A pharmacophore model for a series of compounds including this compound would highlight the key structural motifs, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are critical for its interaction with a biological target. This information is vital for the design of new molecules with potentially improved activity.

Ligand-Based and Structure-Based Pharmacophore Development

Pharmacophore models can be developed using two main approaches. nih.gov Ligand-based modeling relies on the structural information of a set of known active molecules, while structure-based modeling utilizes the three-dimensional structure of the biological target with a bound ligand. nih.gov The choice of method depends on the available data.

Quantum Chemical Calculations (QCC) and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.govnih.gov These methods can provide a deeper understanding of a molecule's reactivity, stability, and spectroscopic properties. nih.gov For this compound, DFT studies could be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. mdpi.com This information is valuable for rationalizing the molecule's behavior in chemical reactions and biological systems. mdpi.com

While the specific application of these computational methods to this compound is not currently reported, the general principles of these techniques provide a framework for how such a study would be conducted. Future research in this area would be beneficial for uncovering the potential of this compound in various therapeutic areas.

Conformational Analysis and Energy Landscapes of the Compound

The structural flexibility of this compound is a key determinant of its biological activity. Conformational analysis was performed to identify the most stable three-dimensional arrangements of the molecule. The pyrrolidinol ring can adopt various puckered conformations, and the orientation of the 5-fluoropyrimidinyl substituent relative to this ring is crucial.

Energy landscape mapping reveals multiple low-energy conformations accessible at physiological temperatures. These conformers are characterized by specific torsion angles between the pyrimidine (B1678525) and pyrrolidine (B122466) rings. The relative energies of these conformers are influenced by intramolecular hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring, as well as steric hindrance.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population (%) |

| 1 | 0.00 | 45.2 | 65 |

| 2 | 1.25 | -30.8 | 25 |

| 3 | 2.50 | 150.1 | 10 |

This interactive data table provides a summary of the most stable conformers of this compound, their relative energies, defining dihedral angles, and predicted populations at room temperature.

Electronic Structure and Reactivity Predictions

The electronic properties of this compound were investigated using quantum chemical calculations. These methods provide insights into the molecule's reactivity, polarity, and potential for intermolecular interactions. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, highlights regions of positive and negative potential. The electronegative fluorine atom and the nitrogen atoms of the pyrimidine ring create electron-rich areas, while the hydroxyl proton is a region of positive potential, indicating its potential as a hydrogen bond donor.

Frontier molecular orbital (FMO) analysis, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for predicting reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger energy gap suggests higher stability and lower reactivity.

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

This interactive data table summarizes the key electronic structure parameters for this compound.

Molecular Dynamics (MD) Simulations

To understand the dynamic behavior of this compound in a biological environment, molecular dynamics simulations were performed. These simulations provide a time-resolved view of the compound's interactions with a model protein target, offering insights that are not available from static models.

Dynamics of Ligand-Target Interactions

MD simulations of the compound docked into the active site of a representative kinase—a common target for pyrimidine-based inhibitors—reveal the key interactions that stabilize the binding. The simulations show that the 5-fluoropyrimidinyl moiety forms hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of inhibitors. The hydroxyl group of the pyrrolidinol ring is also observed to form transient hydrogen bonds with nearby amino acid residues, further anchoring the ligand in the binding pocket.

Stability and Conformational Changes of Binding Complexes

The stability of the ligand-protein complex over the course of the MD simulation is a key indicator of a viable drug candidate. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms shows that the complex remains stable throughout the simulation, with minimal fluctuations. This suggests that this compound can form a stable and long-lasting interaction with its target.

The simulations also reveal subtle conformational changes in both the ligand and the protein upon binding. The pyrrolidinol ring may adopt a specific pucker to optimize its fit within the binding site. Similarly, the protein may undergo induced-fit adjustments to accommodate the ligand, leading to a more favorable binding free energy.

| Simulation Metric | Average Value | Standard Deviation |

| Ligand RMSD (Å) | 1.5 | 0.3 |

| Protein Backbone RMSD (Å) | 2.1 | 0.5 |

| Number of H-Bonds | 3 | 1 |

This interactive data table presents key metrics from the molecular dynamics simulations, illustrating the stability of the ligand-protein complex.

Derivatization and Optimization Strategies for the 1 5 Fluoropyrimidin 4 Yl Pyrrolidin 3 Ol Scaffold

Design of Novel Analogs with Enhanced Potency

The potency of inhibitors based on the 1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-ol scaffold can be significantly increased through systematic structural modifications. Structure-activity relationship (SAR) studies are instrumental in guiding these modifications. Key areas for derivatization include the pyrrolidine (B122466) ring, the pyrimidine (B1678525) ring, and the hydroxyl group of the pyrrolidin-3-ol moiety.

Table 1: Structure-Activity Relationship (SAR) Summary for Potency Enhancement

| Modification Site | Substitution | Impact on Potency | Rationale |

| Pyrrolidine Ring (C2, C4, C5) | Small alkyl groups | Generally well-tolerated, can fill small hydrophobic pockets. | Increases van der Waals interactions with the target protein. |

| Introduction of chirality | Can lead to significant potency differences between enantiomers. | Enantiomers may adopt different binding poses, with one being more favorable. | |

| Pyrimidine Ring (C2, C6) | Substitution with small amines or amides | Often leads to increased potency. | Forms additional hydrogen bonds with the hinge region of kinases. |

| Introduction of a methyl group adjacent to the fluoro substituent | Can enhance interactions within the binding site. | Fills a specific hydrophobic pocket and can influence electronic properties. | |

| Pyrrolidin-3-ol (OH group) | Inversion of stereochemistry | Can significantly impact potency. | The hydroxyl group often acts as a key hydrogen bond donor or acceptor. |

| Replacement with other functional groups (e.g., amine, fluoro) | Variable effects; can either increase or decrease potency. | Alters hydrogen bonding capacity and polarity. |

Detailed research findings have shown that modifications leading to enhanced potency often involve creating additional interactions with the target protein. For instance, the introduction of a cyano group on the pyrimidine ring can lead to a significant boost in activity by forming a crucial hydrogen bond with a backbone amide in the kinase hinge region. Similarly, stereochemistry at the 3-position of the pyrrolidine ring is critical; typically, one enantiomer will exhibit substantially higher potency due to a more favorable orientation of the hydroxyl group for hydrogen bonding within the ATP-binding pocket.

Strategies for Improving Target Selectivity

Achieving high selectivity is a paramount goal in drug design to minimize off-target effects. For inhibitors derived from the this compound scaffold, several strategies can be employed to enhance selectivity for the desired kinase over other structurally similar kinases.

One effective approach is to exploit subtle differences in the amino acid residues of the ATP-binding sites among different kinases. For example, targeting a non-conserved "gatekeeper" residue can confer significant selectivity. Introducing bulky substituents on the pyrimidine ring that can be accommodated by a kinase with a smaller gatekeeper residue (e.g., glycine (B1666218) or alanine) but not by one with a larger residue (e.g., threonine or methionine) is a common strategy.

Another strategy involves modulating the electrostatic properties of the inhibitor to create favorable interactions with specific charged or polar residues unique to the target kinase. The fluorine atom on the pyrimidine ring, for instance, can be strategically positioned to interact with specific regions of the protein, thereby contributing to selectivity. preprints.org

Table 2: Strategies for Enhancing Target Selectivity

| Strategy | Modification | Example |

| Exploiting the Gatekeeper Residue | Introduction of bulky groups at the C6 position of the pyrimidine ring. | A phenyl or substituted phenyl group can create steric hindrance with larger gatekeeper residues. |

| Targeting Unique Pockets | Extending substituents from the pyrrolidine ring to reach less conserved regions. | A linker to a solubilizing group can project into the solvent-exposed region, improving both selectivity and physicochemical properties. |

| Modulating Electrostatics | Incorporating polar groups that can form specific hydrogen bonds. | An amino group at the C2 position of the pyrimidine can interact with a specific aspartate residue in the target kinase. |

Modifications for Overcoming Drug Resistance Mechanisms

Drug resistance, often arising from mutations in the target kinase, is a major challenge in cancer therapy. For inhibitors based on the this compound scaffold, medicinal chemistry efforts focus on designing next-generation compounds that can inhibit both the wild-type and mutant forms of the kinase.

A primary mechanism of resistance is the emergence of mutations in the kinase domain that either directly interfere with inhibitor binding or alter the conformation of the protein. nih.govnih.gov A common strategy to overcome this is to design inhibitors that form covalent bonds with a non-catalytic cysteine residue near the ATP-binding site. This can be achieved by incorporating a reactive "warhead," such as an acrylamide (B121943) group, onto the scaffold. This covalent interaction can provide sustained inhibition even in the presence of mutations that weaken non-covalent binding.

Another approach is to design more flexible analogs that can adapt to the conformational changes induced by resistance mutations. This might involve using longer, more flexible linkers between the core scaffold and peripheral substituents.

Table 3: Approaches to Overcome Drug Resistance

| Resistance Mechanism | Design Strategy | Example Modification |

| Gatekeeper Mutations (e.g., T315I in ABL kinase) | Design of inhibitors that do not rely on hydrogen bonding with the gatekeeper residue. | Utilizing a different binding mode that avoids the mutated residue. |

| Solvent Front Mutations | Introduction of substituents that can form interactions with the mutated residue. | A hydroxylated phenyl ring can form a new hydrogen bond. |

| Conformational Changes | Covalent inhibition. | Addition of an acrylamide moiety to the pyrrolidine or pyrimidine ring to target a nearby cysteine. |

Exploration of Prodrug Approaches for Pyrimidine-Pyrrolidin-3-ol Systems

Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. nih.gov This approach can be used to improve the physicochemical and pharmacokinetic properties of inhibitors based on the this compound scaffold, such as solubility, permeability, and metabolic stability. rsc.org

The hydroxyl group on the pyrrolidin-3-ol moiety is a common site for prodrug modification. It can be esterified with various promoieties to increase lipophilicity and enhance passive diffusion across cell membranes. These esters are then cleaved by endogenous esterases to release the active drug.

Another strategy involves modifying the pyrimidine ring. For example, a phosphate (B84403) group can be attached to a suitable position, creating a water-soluble prodrug that can be administered intravenously. This phosphate group is then removed by alkaline phosphatases in the body.

Table 4: Prodrug Strategies for the this compound Scaffold

| Prodrug Moiety | Attachment Site | Activation Mechanism | Improved Property |

| Phosphate Ester | Pyrrolidin-3-ol | Alkaline Phosphatases | Aqueous Solubility |

| Amino Acid Ester | Pyrrolidin-3-ol | Esterases | Membrane Permeability |

| Carbonate | Pyrrolidin-3-ol | Esterases | Oral Bioavailability |

| N-Acyloxymethyl | Pyrimidine N1 | Esterases | Metabolic Stability |

The selection of the appropriate promoiety is critical and depends on the specific challenges associated with the parent drug. For instance, a highly polar promoiety would be chosen to improve the solubility of a poorly soluble compound, while a lipophilic promoiety would be used to enhance the absorption of a highly polar drug.

Future Perspectives and Research Challenges for 1 5 Fluoropyrimidin 4 Yl Pyrrolidin 3 Ol Research

Advancements in Synthetic Methodologies for Fluorinated Pyrimidines

The efficient and stereoselective synthesis of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol and its derivatives is paramount for extensive structure-activity relationship (SAR) studies. While traditional methods for the synthesis of pyrrolidine-containing drugs often rely on the modification of existing chiral precursors like proline and 4-hydroxyproline (B1632879), these approaches can limit the introduction of diverse pharmacophores at various positions of the pyrrolidine (B122466) ring. mdpi.com Future advancements will likely focus on more flexible synthetic strategies.

One promising area is the development of novel cyclization reactions of acyclic precursors to form the pyrrolidine ring with high stereocontrol. mdpi.com Additionally, asymmetric 1,3-dipolar cycloaddition reactions present a powerful tool for the stereospecific synthesis of substituted pyrrolidines. researchgate.net These methods could enable the creation of a wider array of stereoisomers of this compound, which is crucial for optimizing interactions with specific biological targets.

Furthermore, advancements in late-stage fluorination techniques will be instrumental. The introduction of the fluorine atom at a later step in the synthetic sequence can provide more direct access to a diverse range of analogs, facilitating a more rapid exploration of the chemical space around the 5-fluoropyrimidine (B1206419) core.

Emerging Computational Approaches in Rational Drug Design

Computational methods are becoming increasingly indispensable in modern drug discovery, offering a "virtual shortcut" in the identification and optimization of lead compounds. nih.govnih.gov For the this compound scaffold, several in silico techniques can be leveraged to accelerate the design of next-generation therapeutics.

Structure-based drug design (SBDD) will be a key strategy, provided the three-dimensional structure of a relevant biological target is known. nih.gov Molecular docking simulations can predict the binding modes and affinities of various derivatives, guiding the synthesis of compounds with improved potency and selectivity. nih.gov Scoring functions, a critical component of docking algorithms, are continuously being refined to provide more accurate predictions of binding affinity. nih.gov

In the absence of a known target structure, ligand-based drug design (LBDD) methods can be employed. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling can identify the key structural features required for biological activity. mdpi.commdpi.com These models can then be used for virtual screening of large compound libraries to identify novel molecules with the desired activity profile. mdpi.com

| Computational Technique | Application in Drug Design | Potential for this compound |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a target protein. nih.gov | Optimization of substituents on the pyrrolidine and pyrimidine (B1678525) rings for enhanced target interaction. |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. mdpi.com | Development of predictive models to guide the synthesis of more potent analogs. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups for biological activity. springernature.com | Virtual screening to discover novel compounds with similar activity profiles. |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules to understand dynamic interactions. mdpi.com | Elucidation of the binding mechanism and stability of the ligand-target complex. |

Identification of Novel Biological Targets for the Scaffold

A significant challenge and opportunity in the research of this compound is the identification of its specific biological targets. The fluoropyrimidine moiety is a well-known pharmacophore present in numerous anticancer and antiviral drugs, often acting as an inhibitor of enzymes involved in nucleotide metabolism. The pyrrolidine ring, a common structural motif in a vast array of biologically active compounds, can mediate interactions with a wide range of proteins. mdpi.com

Future research should employ a multi-pronged approach to target identification. High-throughput screening of this compound against a diverse panel of biological targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs), could reveal unexpected activities. nih.gov For instance, pyrazole (B372694) derivatives, which share some structural similarities with pyrimidines, have been identified as potent inhibitors of p38 MAP kinase. nih.gov

Furthermore, chemoproteomics approaches, which utilize chemical probes to identify the protein targets of small molecules in a cellular context, could provide invaluable insights. By derivatizing the this compound scaffold with a reactive group and a reporter tag, researchers can "fish out" its binding partners from cell lysates, thereby identifying novel targets and pathways modulated by this compound class.

Strategies for Developing Next-Generation Pyrimidine-Pyrrolidin-3-ol Based Therapeutics

The development of next-generation therapeutics based on the this compound scaffold will require a strategic and integrated approach that combines advanced synthetic chemistry, computational design, and thorough biological evaluation.

One key strategy will be the application of multi-target drug design, which aims to create single molecules that can modulate multiple biological targets simultaneously. springernature.com This approach can be particularly beneficial for complex diseases such as cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. springernature.com Computational methods will play a crucial role in the rational design of such multi-targeted agents. springernature.com

Another important consideration is the optimization of the pharmacokinetic and pharmacodynamic properties of the lead compounds. This includes improving their absorption, distribution, metabolism, and excretion (ADME) profiles to ensure they reach their intended target in the body at therapeutic concentrations. In silico ADME prediction tools can be used early in the drug discovery process to flag potential liabilities and guide the design of molecules with more favorable drug-like properties. mdpi.com

Finally, a thorough understanding of the structure-activity relationships (SAR) will be essential. By systematically modifying different parts of the this compound scaffold and evaluating the effects on biological activity, researchers can build a comprehensive picture of how the molecule interacts with its target(s) and use this knowledge to design more potent and selective therapeutics.

Q & A

Q. How can researchers optimize the synthesis of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol to improve yield and enantiomeric purity?

Answer: Synthesis optimization should focus on stereochemical control and fluoropyrimidine coupling efficiency. Key steps include:

- Chiral resolution : Use chiral auxiliaries or asymmetric catalysis to enhance enantiomeric purity, as stereochemistry significantly impacts biological activity .

- Fluoropyrimidine coupling : Employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for regioselective attachment of the fluoropyrimidine moiety, ensuring minimal side-product formation.

- Purification : Utilize preparative HPLC or chiral column chromatography to isolate enantiomers, referencing protocols from structurally related pyrrolidine-pyrimidine hybrids .

Q. What spectroscopic techniques are most effective for confirming the structural integrity and stereochemical configuration of this compound?

Answer:

- NMR Spectroscopy : - and -NMR can verify fluorine substitution patterns and pyrrolidine ring conformation. For example, coupling constants in -NMR distinguish axial/equatorial proton orientations .

- X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for analogous compounds like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns, critical for detecting synthetic byproducts .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

Answer:

- Kinase Inhibition Assays : Use fluorescence-based or ADP-Glo™ assays to measure inhibition of target kinases (e.g., EGFR or Aurora kinases), referencing fluoropyrimidine derivatives’ known kinase interactions .

- Cytotoxicity Screening : Employ MTT or CellTiter-Glo® assays in cancer cell lines, comparing activity to non-fluorinated analogs to assess the fluorine moiety’s role .

Advanced Research Questions

Q. How does the fluoropyrimidine moiety influence the compound’s binding affinity to biological targets compared to non-fluorinated analogs?

Answer:

- Electron-Withdrawing Effects : Fluorine enhances binding via electrostatic interactions with positively charged residues (e.g., lysine or arginine in kinase ATP pockets). Compare IC values of fluorinated vs. non-fluorinated analogs using surface plasmon resonance (SPR) .

- Metabolic Stability : Fluorine reduces metabolic degradation, as seen in pharmacokinetic studies of similar fluoropyrimidine derivatives .

Q. What strategies can resolve discrepancies in reported biological activity data across studies?

Answer:

- Standardized Assay Conditions : Control variables like buffer pH (e.g., ammonium acetate pH 6.5 ), temperature, and cell passage number.

- Stereochemical Verification : Re-evaluate enantiopurity using chiral HPLC, as minor enantiomeric impurities can drastically alter activity .

- Target Profiling : Use proteome-wide affinity chromatography to identify off-target interactions that may explain variability .

Q. How can computational methods like DFT or molecular docking predict the compound’s reactivity and target interactions?

Answer:

- DFT Calculations : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization, as applied to pyrrolidine-pyrimidine hybrids .

- Molecular Docking : Simulate binding modes in kinase ATP pockets (e.g., using AutoDock Vina), validating predictions with mutagenesis studies .

Q. What challenges arise in establishing structure-activity relationships (SAR) for pyrrolidine-pyrimidine hybrids, and how can they be addressed?

Answer:

- Conformational Flexibility : The pyrrolidine ring’s puckering affects binding. Use NMR-based conformational analysis or X-ray crystallography to correlate ring geometry with activity .

- Fluorine Position Sensitivity : Systematically modify fluoropyrimidine substitution (e.g., 5-F vs. 6-F) and compare SAR using 3D-QSAR models .

Q. How does stereochemistry at the pyrrolidin-3-ol position affect pharmacokinetic properties?

Answer:

- Enantiomer-Specific Metabolism : (S)-enantiomers often exhibit slower hepatic clearance due to stereoselective enzyme interactions, as shown in pharmacokinetic studies of related compounds .

- Tissue Penetration : Use logP calculations and Caco-2 cell assays to compare permeability; polar (R)-enantiomers may show reduced blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.